4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid

Forensic Toxicology Immunoassay Synthetic Cannabinoids

Forensic quantification of JWH-073 exposure requires metabolite-specific standards-substituting hydroxy-metabolite calibrators invalidates LC-MS/MS methods due to differing ionization, retention, and recovery. This ≥98% pure certified reference material (CRM) is the primary calibrator for urinary JWH-073 N-butanoic acid metabolite determination. • Enables validated LC-MS/MS quantification (LLOQ: 0.11-0.17 ng/mL; linear 0.1-50 ng/mL; CV <10%) • Validates immunoassay screen cutoff performance (118% cross-reactivity at 10 µg/L vs. 83-88% for hydroxy analogs) • Provides legally defensible retention time/mass spectral confirmation for forensic casework

Molecular Formula C23H19NO3
Molecular Weight 357.4 g/mol
CAS No. 1307803-52-6
Cat. No. B594069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid
CAS1307803-52-6
Synonyms4-(3-(1-naphthoyl)-1H-indol-1-yl)-butanoic acid
Molecular FormulaC23H19NO3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O
InChIInChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)
InChIKeyYQRYKVLRMJAKGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Naphthalene-1-carbonyl)indol-1-yl]butanoic Acid (CAS 1307803-52-6) for Forensic Toxicology & Analytical Reference Standards


4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid (CAS 1307803-52-6), also known as JWH-073 N-butanoic acid metabolite, is a synthetic cannabinoid metabolite belonging to the aminoalkylindole class . It is a primary omega-carboxyl urinary metabolite of the psychoactive substance JWH-073, a compound historically found in 'Spice' or 'K2' herbal mixtures . This compound is not intended for therapeutic use. Its critical role is as a certified reference material (CRM) and analytical standard for the qualitative identification and quantitative determination of JWH-073 exposure in forensic and clinical toxicology. Its procurement value is primarily defined by certified purity, specific solubility characteristics necessary for analytical workflow integration, and demonstrated differential immunoassay cross-reactivity compared to other JWH-073 metabolites.

Why JWH-073 Metabolite Reference Standards Cannot Be Substituted for 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid (1307803-52-6)


In forensic toxicology, the use of a compound to prove exposure requires absolute specificity. While the parent drug JWH-073 and its hydroxy-metabolites share a core pharmacophore, their analytical, metabolic, and immunochemical profiles are distinct . A hydroxy-metabolite standard cannot be interchanged for a carboxy-metabolite standard without invalidating a validated method. Quantification relies on precisely matched analyte-internal standard pairs; using a different metabolite's calibration curve will yield inaccurate results due to differences in ionization efficiency, chromatographic retention, and extraction recovery [1]. Furthermore, the immunoassay cross-reactivity of this specific metabolite is measurably different from its close structural analogs, meaning an assay calibrated for one metabolite will produce a different signal intensity for another [2]. Substitution therefore represents a direct risk to the forensic defensibility and clinical accuracy of the analytical data. The evidence below quantifies these critical performance differences.

Quantitative Differentiation of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid (1307803-52-6) vs. Closest Analogs


Immunoassay Cross-Reactivity: 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid vs. JWH-073 Hydroxy-Metabolites

In a head-to-head comparison using a commercial synthetic cannabinoid immunoassay, 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid (JWH-073 N-butanoic acid metabolite) demonstrates significantly higher cross-reactivity than its closest structural analogs. At a concentration of 10 µg/L, this metabolite exhibited a cross-reactivity of 118%, whereas the JWH-073 N-(4-hydroxybutyl) metabolite showed 88% and the JWH-073 N-(3-hydroxybutyl) metabolite showed 83% [1]. The butanoic acid metabolite produces a signal intensity 42% greater than the 3-hydroxybutyl metabolite at the same concentration.

Forensic Toxicology Immunoassay Synthetic Cannabinoids Metabolite Profiling

Certified Purity as a Formulation Differentiator: 1307803-52-6 Analytical Standard

The value of a reference standard is directly proportional to its certified purity, which directly impacts quantification accuracy. Reputable vendors supply 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid with a certified purity of ≥98% as a crystalline solid . This high purity is consistent across suppliers, including those providing DEA-exempt, ready-to-use certified reference material solutions . While a direct lot-to-lot purity comparison against the JWH-073 4-hydroxybutyl metabolite is not explicitly published, the 4-hydroxybutyl metabolite is also commonly supplied at ≥98% purity . The differentiation lies not in a substantial purity gap, but in the validation and certification process that accompanies this specific compound, which is designed to be a primary calibrator in validated LC-MS/MS methods for the carboxy-metabolite [1].

Analytical Chemistry Reference Materials Quality Assurance Forensic Science

Solubility Profile Advantage: 1307803-52-6 in Analytical Workflow Integration

The solubility profile of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid is explicitly characterized for direct integration into common analytical workflows. The solid standard is formulated to be soluble in DMF (10 mg/mL), DMSO (5 mg/mL), and Ethanol (10 mg/mL) . Critically, its solubility in a 1:10 Ethanol:PBS (pH 7.2) mixture is 0.1 mg/mL, a test condition that directly assesses suitability for aqueous-based biological assay preparation. The JWH-073 N-(4-hydroxybutyl) metabolite is supplied as a solution in methanol, with solid solubility data less publicly profiled . This pre-characterized, multi-solvent solubility data for the carboxy-metabolite provides an evidence-based starting point for method development, reducing the trial-and-error in preparing calibration standards and spiking solutions for complex biological matrices like urine and blood.

Bioanalysis Standard Preparation Solvent Compatibility Method Development

Primary Application Scenarios for 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid (1307803-52-6) in Forensic Toxicology


Calibration of LC-MS/MS Methods for Urinary Metabolite Quantification

This compound is the essential primary calibrator for the quantitative determination of JWH-073 N-butanoic acid metabolite in human urine using validated LC-MS/MS methods [1]. Methods achieving a Lower Limit of Quantification (LLOQ) of 0.11-0.17 ng/mL and a linear range of 0.1–50 ng/mL use this precise standard to ensure intra- and inter-assay accuracy and precision (CV < 10%) [2]. Its high purity (≥98%) and well-characterized solubility profile in DMSO and ethanol are critical for preparing accurate calibration curves in a surrogate matrix .

Immunoassay Screening Validation and Cross-Reactivity Calibration

The compound's demonstrated high cross-reactivity (118% at 10 µg/L) in commercial immunoassays makes it a necessary standard for validating screening test sensitivity [3]. Toxicology panels must use this specific standard to calibrate and verify the cutoff performance of their immunoassay screens for the carboxy-metabolite. Using a hydroxy-metabolite with lower cross-reactivity (e.g., 83-88%) would underestimate assay sensitivity and risk false negatives, a critical failure point in routine drug screening.

Forensic Toxicology Casework Confirmation

In forensic casework, a two-step identification process is standard. Following an initial immunoassay screen, the presence of JWH-073 N-butanoic acid metabolite is confirmed by a second, more specific technique like LC-MS/MS [4]. This standard is used directly as a reference for comparing retention time and mass spectral fragmentation patterns to those observed in authentic samples, providing the legally defensible confirmation that JWH-073 was present [2].

Method Development for Phase II Metabolite Analysis

Literature reports that JWH-073 N-butanoic acid is excreted as a glucuronic acid conjugate [5]. A validated analytical method for this metabolite requires a β-glucuronidase hydrolysis step before sample extraction to quantify both free and total analyte levels. This standard is indispensable for method development experiments to determine hydrolysis efficiency, percent conjugation, and overall extraction recovery for this specific target, all of which are required parameters for any method destined for clinical or forensic validation [2].

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